molecular formula C18H16BrN3O2 B8676602 5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-2-[(phenylmethyl)oxy]benzamide

5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-2-[(phenylmethyl)oxy]benzamide

Cat. No. B8676602
M. Wt: 386.2 g/mol
InChI Key: JWJZJLJGWXEFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-2-[(phenylmethyl)oxy]benzamide is a useful research compound. Its molecular formula is C18H16BrN3O2 and its molecular weight is 386.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-2-[(phenylmethyl)oxy]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-2-[(phenylmethyl)oxy]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-2-[(phenylmethyl)oxy]benzamide

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide

InChI

InChI=1S/C18H16BrN3O2/c1-22-11-15(10-20-22)21-18(23)16-9-14(19)7-8-17(16)24-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,23)

InChI Key

JWJZJLJGWXEFAK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Neat 1-methyl-1H-pyrazol-4-amine (61.7 mg, 0.64 mmol) was added in one charge to a stirred suspension of 5-bromo-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 5; 150 mg, 0.49 mmol), EDC (281 mg, 1.47 mmol) and HOBT (224 mg, 1.47 mmol) in N,N-dimethylformamide (3 ml) in air at room temperature. The reaction mixture was stirred at room temperature overnight. 20 ml of water was added and the mixture was extracted with ethyl acetate (20 ml×2). The combined organic phases were dried over Na2SO4 and concentrated in vacuo to give crude product, which was purified by prep-HPLC (Gilson GX-281; waters X-Bridge 5 μm 30*100 mm; A: 0.1NH3*H2O/Water; B: CH3CN) twice to yield the title compound as a white solid. 70 mg.
Quantity
61.7 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
281 mg
Type
reactant
Reaction Step Two
Name
Quantity
224 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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